

"physicochemical properties of 2,4-Dichloro-6-methoxyquinoline"

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Compound of Interest

Compound Name: 2,4-Dichloro-6-methoxyquinoline

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An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methoxyquinoline is a halogenated quinoline derivative. The quinoline ring system is a foundational scaffold in medicinal chemistry, with a wide range of identified medicinal properties including antiprotozoal, antibacterial, antifungal, and antiviral activities[1]. As a dichlorinated and methoxy-substituted variant, this compound serves as a valuable intermediate in organic synthesis and a subject of interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and a summary of its structural features.

Physicochemical Properties

The known physical and chemical properties of **2,4-Dichloro-6-methoxyquinoline** are summarized below. The data is a combination of experimentally determined values and computational predictions.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ Cl ₂ NO	[1] [2]
Molar Mass	228.07 g/mol	[1] [2]
Appearance	Light yellow to yellow solid	[3]
Melting Point	170.5-171.5 °C	[3]
Boiling Point	327.9 ± 37.0 °C (Predicted)	[2] [3]
Density	1.384 ± 0.06 g/cm ³ (Predicted)	[2] [3]
pKa	-1.09 ± 0.50 (Predicted)	[2] [3]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[3]

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings and for the further development of related compounds. The following sections detail the synthesis and structural characterization of **2,4-Dichloro-6-methoxyquinoline**.

Synthesis of 2,4-Dichloro-6-methoxyquinoline[\[3\]](#)

This protocol describes a method for synthesizing the title compound from p-anisidine and malonic acid.

Materials and Equipment:

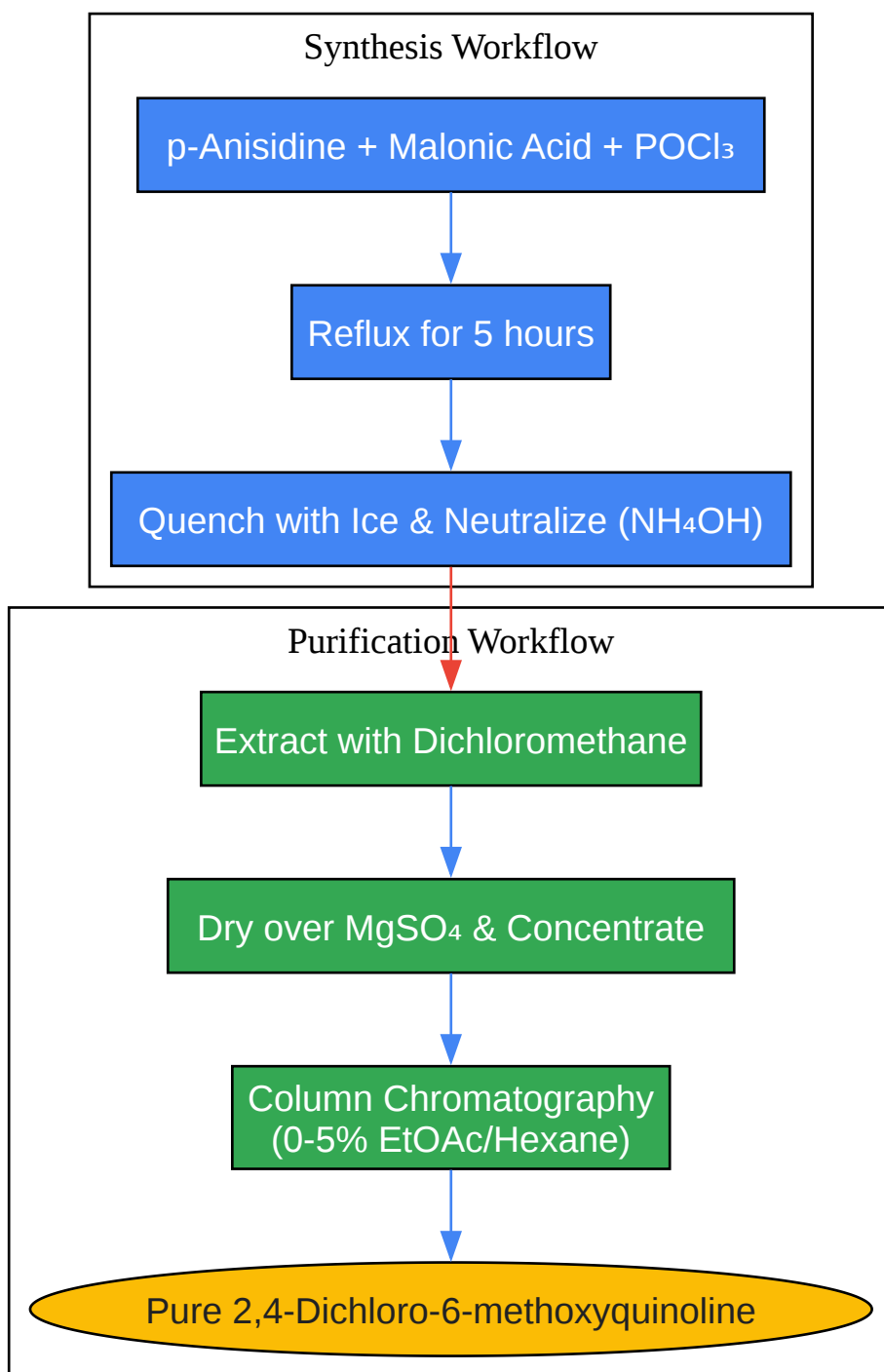
- 3-necked round-bottomed flask
- Condenser
- Stirring bar
- Phosphorus (V) chloride oxide (POCl₃)
- Malonic acid

- p-Anisidine (p-Aminoanisole)
- Crushed ice
- Concentrated ammonium hydroxide
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate
- Column chromatography setup (Silica gel)
- Eluent: 0-5% ethyl acetate in hexane solution

Procedure:

- To a 3-necked round-bottomed flask equipped with a condenser and stirrer, add phosphorus (V) chloride oxide (40 mL, 1.5 M) and malonic acid (6.244 g, 60.00 mmol).
- Add p-Anisidine (9.236 g, 75.00 mmol) in small portions over a 15-minute period while stirring.
- Heat the reaction mixture to reflux and maintain continuous stirring for 5 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Slowly pour the cooled reaction mixture into 700 mL of crushed ice.
- Adjust the pH of the resulting aqueous solution to 10 using concentrated ammonium hydroxide (approximately 85 mL).
- Extract the aqueous phase with dichloromethane. Combine the organic layers.
- Dry the combined organic layer over anhydrous magnesium sulfate and then concentrate it under reduced pressure.
- Purify the crude product using column chromatography with an eluent of 0-5% ethyl acetate in hexane to yield **2,4-dichloro-6-methoxyquinoline** as a pale yellow solid (4.7812 g, 35%

yield).[3]



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Synthesis and Purification Workflow for **2,4-Dichloro-6-methoxyquinoline**.

Structural Characterization: Single-Crystal X-ray Diffraction[1]

The definitive molecular structure and crystal packing were determined by single-crystal X-ray diffraction.

Experimental Details:

- **Crystal Data:** A suitable crystal of size $0.25 \times 0.18 \times 0.15$ mm was used. The compound crystallizes in a triclinic system.
- **Data Collection:** A Bruker SMART CCD area-detector diffractometer was used for data collection with Mo K α radiation ($\lambda = 0.71073$ Å) at a temperature of 290(2) K. A total of 5720 reflections were measured.
- **Structure Solution and Refinement:** The structure was solved using SHELXS97 and refined using SHELXL97. All hydrogen atoms were positioned geometrically and refined using a riding model.

The analysis revealed a planar molecule (excluding the methyl hydrogen atoms) with a maximum deviation of 0.0385 (1) Å. The crystal packing is stabilized by π – π stacking interactions between inversion-related molecules, with a centroid-to-centroid distance of 3.736 (3) Å.[1]

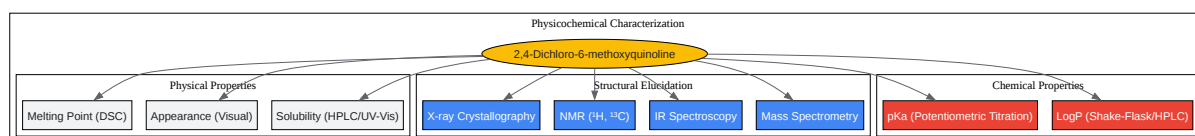
General Physicochemical Analysis Protocols

While specific experimental details for determining every property of this exact compound are not published in a single source, the following standard methods are typically employed for characterization.

- **Melting Point:** Determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm.
- **Spectroscopic Analysis:**
 - **Infrared (IR) Spectroscopy:** Used to identify characteristic functional groups. The product from the synthesis was characterized by thin-film IR spectroscopy, showing ν_{max} at 3084,

3013, and 2982 cm^{-1} .^[3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the chemical structure, confirming the arrangement of protons and carbons.
- Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound.
- Solubility: Typically determined by adding a known amount of the compound to a specific solvent until saturation is reached, followed by quantification of the dissolved solute, often using UV-Vis spectroscopy or HPLC. The solubility of quinoline derivatives can be pH-dependent.^[4]
- Lipophilicity (LogP): Can be determined experimentally using methods like the shake-flask method with n-octanol and water, or by reversed-phase high-performance liquid chromatography (RP-HPLC). It is a critical parameter for predicting a drug's ability to cross cell membranes.^[5]



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Logical Workflow for the Physicochemical Characterization of a Novel Compound.

Biological Context

Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide array of biological activities.^{[1][6]} While specific signaling pathway interactions for **2,4-**

Dichloro-6-methoxyquinoline are not extensively documented in the public domain, the general class of quinoline compounds has been shown to exhibit activities such as:

- Anticancer: Various quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents, with some acting as inhibitors of specific enzyme targets like tyrosine kinases.[6][7]
- Antimicrobial: The quinoline scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiprotozoal properties.[1]
- Antiviral: Certain derivatives have shown promise as antiviral agents.[1]

The physicochemical properties outlined in this guide, such as lipophilicity and pKa, are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), which in turn influences its biological activity and potential as a drug candidate.[5]

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